molecular formula C18H20N2 B1667804 1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine CAS No. 124097-52-5

1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine

Cat. No. B1667804
M. Wt: 264.4 g/mol
InChI Key: UXCGGTCHSALBPY-FZKQIMNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brl 41992 has selectivity for adrenergic alpha-2A receptors.

Scientific Research Applications

Photophysical Applications

The synthesis of dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate and its analogs has led to the creation of unique nonplanar oxazapolyheterocycles, exhibiting strong blue emissions in dichloromethane. This discovery has implications for the development of materials with photophysical properties (Petrovskii et al., 2017).

Fluorescence Applications

Imidazo[1,5-a]pyridine carbenes, when reacted with phthalaldehydes and DMAD, produce novel fused tricyclic benzo[d]furo[3,2-b]azepine derivatives. These derivatives are of interest due to their fluorescence properties, emitting light around 500 nm with high quantum yields, suggesting potential applications as optical sensors (Pan et al., 2011).

Synthesis of Complex Molecular Structures

The reaction mechanisms and molecular structures of various azepine-based compounds have been studied extensively, revealing intricate patterns of intermolecular hydrogen bonding and supramolecular aggregation. This research is fundamental for the synthesis of new derivatives with potential applications in various fields of chemistry (Mateus-Ruiz et al., 2017).

Studies on Molecular Conformation

Research has been conducted on benzimidazole-tethered oxazepine heterocyclic hybrids, focusing on their molecular structure, charge distribution, and electrophilic and nucleophilic reactivity. These studies are crucial for understanding the molecular behavior of such compounds and their potential applications in fields such as nonlinear optical (NLO) materials (Almansour et al., 2016).

Synthesis of Heterocyclic Units

Efforts have been made to synthesize novel heterocyclic units, such as tetrahydro-1-benzazepine-2-carboxylic acids and tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units. The synthesis processes and the characterization of these compounds open new pathways for the creation of complex molecular structures with potential pharmaceutical applications (Guerrero et al., 2020).

properties

CAS RN

124097-52-5

Product Name

1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

(5S,6R)-4,5-dimethyl-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene

InChI

InChI=1S/C18H20N2/c1-13-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)20(18)12-19(13)2/h3-10,13,18H,11-12H2,1-2H3/t13-,18-/m0/s1

InChI Key

UXCGGTCHSALBPY-FZKQIMNGSA-N

Isomeric SMILES

C[C@H]1[C@H]2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C

SMILES

CC1C2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C

Canonical SMILES

CC1C2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C

Appearance

Solid powder

Other CAS RN

124097-52-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,2-dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine
BRL 41992

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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